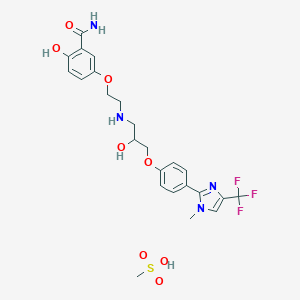
6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is also known as Meldrum's acid derivative and is a versatile precursor for the synthesis of a wide range of organic compounds.
作用機序
The mechanism of action of 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not fully understood. However, studies have shown that the compound interacts with various enzymes and proteins in the body, leading to its biological activity. The pyridine ring in the compound is thought to play a significant role in its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits various biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Additionally, the compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
One of the main advantages of 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is its versatility as a precursor for the synthesis of various organic compounds. Additionally, the compound has been shown to exhibit various biological activities, making it a valuable tool in medicinal chemistry research. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are many potential future directions for research on 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of new bioactive compounds. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including materials science and drug discovery. Finally, studies are needed to determine the safety and toxicity of the compound, which will be important for its potential use in clinical settings.
合成法
The synthesis of 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of Meldrum's acid with an aldehyde or ketone in the presence of a base catalyst. This reaction results in the formation of a pyridine ring, which is a key structural feature of the compound. The reaction is typically carried out under mild conditions and has a high yield, making it a popular method for the synthesis of this compound.
科学的研究の応用
The potential applications of 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, the compound has been used as a precursor for the synthesis of various pharmaceuticals and bioactive compounds.
特性
CAS番号 |
19841-84-0 |
|---|---|
分子式 |
C8H6N2O2 |
分子量 |
162.15 g/mol |
IUPAC名 |
6-acetyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-5(11)7-3-2-6(4-9)8(12)10-7/h2-3H,1H3,(H,10,12) |
InChIキー |
JKXCIIAOHKFOBE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C(=O)N1)C#N |
正規SMILES |
CC(=O)C1=CC=C(C(=O)N1)C#N |
同義語 |
3-Pyridinecarbonitrile, 6-acetyl-1,2-dihydro-2-oxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)






